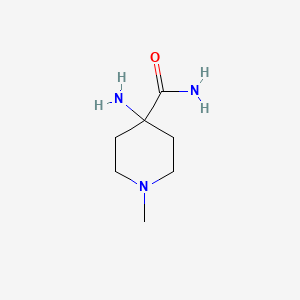
1-Butyl-3,5-dihydroxy-4,4,5-trimethylimidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-3,5-dihydroxy-4,4,5-trimethylimidazolidin-2-one is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a butyl group, two hydroxyl groups, and a trimethylimidazolidinone core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-3,5-dihydroxy-4,4,5-trimethylimidazolidin-2-one typically involves the cyclization of N-(alkoxycarbonyl) derivatives of 2-methyl-2-methylaminopropanol oxime. This process is carried out under alkaline conditions, often using phosphorus pentoxide as a dehydrating agent . The reaction conditions are carefully controlled to ensure the formation of the desired imidazolidinone ring structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving distillation under reduced pressure to remove solvents and by-products .
Análisis De Reacciones Químicas
Types of Reactions: 1-Butyl-3,5-dihydroxy-4,4,5-trimethylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The butyl group or hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-Butyl-3,5-dihydroxy-4,4,5-trimethylimidazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Butyl-3,5-dihydroxy-4,4,5-trimethylimidazolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and imidazolidinone core play a crucial role in binding to these targets, modulating their activity and influencing various biochemical pathways .
Comparación Con Compuestos Similares
- 3,4-Dihydroxy-1,5,5-trimethylimidazolidin-2-one
- 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene
Uniqueness: 1-Butyl-3,5-dihydroxy-4,4,5-trimethylimidazolidin-2-one is unique due to its butyl group and specific hydroxylation pattern, which confer distinct chemical and biological properties compared to similar compounds. These features make it particularly valuable in applications requiring precise molecular interactions and specific reactivity .
Propiedades
Fórmula molecular |
C10H20N2O3 |
|---|---|
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
1-butyl-3,5-dihydroxy-4,4,5-trimethylimidazolidin-2-one |
InChI |
InChI=1S/C10H20N2O3/c1-5-6-7-11-8(13)12(15)9(2,3)10(11,4)14/h14-15H,5-7H2,1-4H3 |
Clave InChI |
MITNJEHCDLPYTC-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=O)N(C(C1(C)O)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


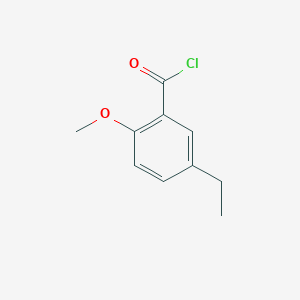
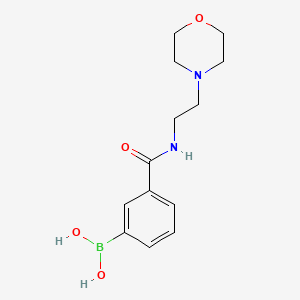
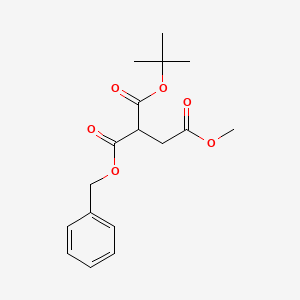
![6-(Propan-2-yl)tricyclo[3.2.1.0~3,6~]octan-2-one](/img/structure/B13964683.png)
![[2-(Benzyloxy)ethenyl]benzene](/img/structure/B13964691.png)
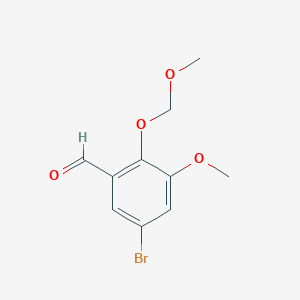

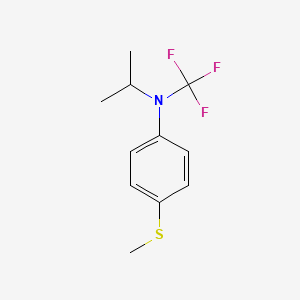
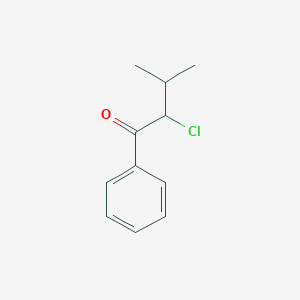
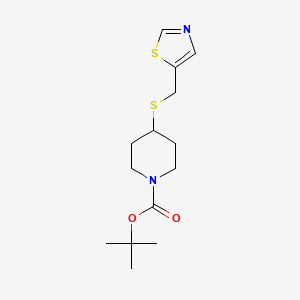

![[2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate](/img/structure/B13964749.png)

